molecular formula C18H32O2Si B8465026 2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol CAS No. 920525-77-5

2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol

Cat. No. B8465026
CAS RN: 920525-77-5
M. Wt: 308.5 g/mol
InChI Key: AKAJWLVHUTVQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C18H32O2Si and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

920525-77-5

Product Name

2-[4-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)phenyl]ethan-1-ol

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

IUPAC Name

2-[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]ethanol

InChI

InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-7-6-8-16-9-11-17(12-10-16)13-14-19/h9-12,19H,6-8,13-15H2,1-5H3

InChI Key

AKAJWLVHUTVQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-tert-butyldimethylsilyloxybutyl)phenylacetic acid (0.25 g, 0.775 mmol) dissolved in dry ether is added dropwise to a suspension of lithium aluminum hydride in ether (44.2 mg, 1.16 mmol). The reaction mixture is stirred for 5 hours after which water (45 μl), NaOH (15% solution, 45 μl) and water (135 μl) are successively added and the reaction mixture is stirred for a further 30 minutes. The resulting precipitate is filtered and washed with ether. The ether filtrate is then washed with water and dried. After concentrating the ether, the product obtained is purified by flash chromatography (silica gel; ethyl acetate/hexanes)
Name
4-(4-tert-butyldimethylsilyloxybutyl)phenylacetic acid
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44.2 mg
Type
solvent
Reaction Step Two
Name
Quantity
45 μL
Type
reactant
Reaction Step Three
Name
Quantity
45 μL
Type
reactant
Reaction Step Three
Name
Quantity
135 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.